Cas no 1249397-75-8 (3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde)

3-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile aromatic aldehyde featuring a substituted imidazole moiety, which enhances its reactivity and utility in organic synthesis. The compound’s aldehyde group provides a key functional handle for condensation, reduction, and nucleophilic addition reactions, while the imidazole ring contributes to its potential as a ligand or intermediate in pharmaceutical and agrochemical applications. Its structural features, including the methyl substituents, offer steric and electronic modulation, making it valuable for designing specialized heterocyclic compounds. This product is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its well-defined structure supports precise derivatization for advanced research and industrial applications.
3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde structure
1249397-75-8 structure
Product Name:3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde
CAS No:1249397-75-8
MF:C12H12N2O
MW:200.236482620239
CID:5694215
PubChem ID:62120397
Update Time:2025-06-07

3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1249397-75-8
    • AKOS011400463
    • EN300-1293288
    • 3-METHYL-4-(2-METHYL-1H-IMIDAZOL-1-YL)BENZALDEHYDE
    • Benzaldehyde, 3-methyl-4-(2-methyl-1H-imidazol-1-yl)-
    • 3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde
    • Inchi: 1S/C12H12N2O/c1-9-7-11(8-15)3-4-12(9)14-6-5-13-10(14)2/h3-8H,1-2H3
    • InChI Key: COPSCRXTFCCJMH-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=C(C)C=1)N1C=CN=C1C

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 387.7±52.0 °C(Predicted)
  • pka: 6.58±0.10(Predicted)

3-Methyl-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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